4-Bromo-3-fluoro-2'-methoxybenzophenone
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Overview
Description
4-Bromo-3-fluoro-2’-methoxybenzophenone is a chemical compound with the molecular formula C14H10BrFO2 and a molecular weight of 309.13 g/mol . It belongs to the class of benzophenone derivatives . This compound is used extensively in scientific experiments.
Molecular Structure Analysis
The InChI code for 4-Bromo-3-fluoro-2’-methoxybenzophenone is 1S/C14H10BrFO2/c1-18-13-5-3-2-4-10(13)14(17)9-6-7-11(15)12(16)8-9/h2-8H,1H3 . This code provides a detailed description of the molecule’s structure.Scientific Research Applications
Chemical Synthesis and Pharmaceutical Intermediates
4-Bromo-3-fluoro-2'-methoxybenzophenone and its derivatives play a crucial role in the synthesis of various chemical compounds. The synthesis of methyl 4-bromo-2-methoxybenzoate, derived from similar compounds, demonstrates the significance of such chemicals in producing high-purity intermediates for further chemical processing and pharmaceutical applications (Chen Bing-he, 2008).
Photodynamic Therapy
A derivative of 4-Bromo-3-fluoro-2'-methoxybenzophenone, specifically designed for zinc phthalocyanine, has been identified as a promising candidate for photodynamic therapy. This application is particularly important in the medical field for the treatment of cancer, as these compounds exhibit high singlet oxygen quantum yield, crucial for Type II photosensitizers used in cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Material Sciences and Polymer Chemistry
The compound and its derivatives are integral in material sciences, particularly in the synthesis and copolymerization of novel halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates. These materials have diverse applications, ranging from creating innovative polymers to enhancing the properties of existing materials, which is evident in their widespread use in various industries (G. Kharas et al., 2016).
Antioxidant Properties and Natural Product Synthesis
Research has also focused on isolating bromophenol derivatives from natural sources like the red alga Rhodomela confervoides. These derivatives, related to 4-Bromo-3-fluoro-2'-methoxybenzophenone, have demonstrated significant antioxidant activities, which are crucial in various fields, including food preservation, pharmaceuticals, and cosmetics (Ke-kai Li et al., 2011; Ke-kai Li et al., 2012).
Safety And Hazards
properties
IUPAC Name |
(4-bromo-3-fluorophenyl)-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c1-18-13-5-3-2-4-10(13)14(17)9-6-7-11(15)12(16)8-9/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNRQSBJFROXIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641464 |
Source
|
Record name | (4-Bromo-3-fluorophenyl)(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoro-2'-methoxybenzophenone | |
CAS RN |
750633-55-7 |
Source
|
Record name | (4-Bromo-3-fluorophenyl)(2-methoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=750633-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromo-3-fluorophenyl)(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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